sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate
Description
Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate is a glycosylated phosphate derivative featuring a pyranose core. Its structure includes:
- Acetamido group at position 3, which enhances stability and binding affinity in biological systems.
- Hydroxy and hydroxymethyl groups at positions 4, 5, and 6, contributing to hydrophilicity.
- Sodium phosphate moiety at position 2, improving aqueous solubility and ionic interactions .
This compound is hypothesized to play roles in enzymatic processes or carbohydrate metabolism due to its resemblance to natural glycosides.
Properties
Molecular Formula |
C8H15NNaO9P |
|---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P.Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8-;/m1./s1 |
InChI Key |
WUXSMKYWTWDCEV-TVLNMICESA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)[O-])CO)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)[O-])CO)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- Amino Sugar Precursor: The synthesis usually begins with a protected or unprotected form of 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) or its derivatives.
- Phosphorylation Substrate: The hydroxyl group at the anomeric carbon (C-2 position of the pyranose ring) is targeted for phosphorylation.
Protection of Hydroxyl Groups
Selective protection of hydroxyl groups at positions other than the target phosphorylation site is critical to prevent side reactions. Common protecting groups include:
- Acetyl groups (AcO-)
- Benzyl ethers (BnO-)
- Silyl ethers (TBDMS or TMS groups)
Phosphorylation Reaction
Phosphorylation is achieved by introducing a phosphate group at the anomeric hydroxyl via:
- Phosphoramidite Chemistry: Using phosphoramidite reagents followed by oxidation.
- Phosphoryl Chloride or Phosphoric Acid Derivatives: Reaction with POCl3 or phosphoric acid esters under controlled conditions.
- Phosphoryl Transfer Reagents: Such as dibenzyl phosphorochloridate followed by deprotection.
Deprotection and Salt Formation
After phosphorylation, protecting groups are removed under mild conditions to avoid decomposition of the phosphate ester. The final step involves neutralization with sodium hydroxide or sodium carbonate to yield the sodium salt form.
Detailed Preparation Methodologies
Literature-Reported Synthetic Route
A representative synthetic route reported in peer-reviewed literature and patents involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Protection | Acetic anhydride, pyridine | Protect secondary hydroxyls as acetates |
| 2. Activation | Trichloroacetonitrile, base | Formation of glycosyl donor (trichloroacetimidate) |
| 3. Glycosylation | Phosphoric acid derivative, catalyst | Introduction of phosphate group at anomeric position |
| 4. Deprotection | Methanolysis or hydrogenolysis | Removal of acetyl or benzyl protecting groups |
| 5. Neutralization | NaOH or NaHCO3 | Conversion to sodium salt |
This approach ensures regioselectivity and stereoselectivity in phosphorylation, preserving the (2R,3R,4R,5S,6R) stereochemistry of the sugar ring.
Enzymatic Synthesis
Biocatalytic methods use kinases or phosphotransferases to phosphorylate the amino sugar precursor enzymatically:
- Enzyme: N-acetylglucosamine kinase or related sugar kinases
- Substrate: N-acetylglucosamine
- Cofactor: ATP as phosphate donor
- Conditions: Aqueous buffer, mild temperature (25–37°C), pH 7–8
Advantages include high regio- and stereospecificity, environmentally friendly conditions, and avoidance of protecting groups.
Analytical Data Supporting Preparation
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C, 31P) | Signals confirming acetamido group, sugar ring protons, and phosphate group |
| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with sodium salt of phosphorylated amino sugar |
| IR Spectroscopy | Bands at ~1250 cm⁻¹ (P=O stretch), amide bands at ~1650 cm⁻¹ |
Purity and Yield
Typical yields for chemical synthesis routes range from 40% to 70% after purification by chromatography. Enzymatic synthesis yields can exceed 80% under optimized conditions.
Research Discoveries and Optimization
- Phosphorylation Efficiency: Use of phosphoramidite chemistry with mild oxidation agents (e.g., mCPBA) improves phosphorylation yield and minimizes side products.
- Protecting Group Strategies: Orthogonal protecting groups enable selective deprotection sequences, critical for multi-step synthesis.
- Enzymatic Methods: Recent advances in enzyme engineering have enhanced substrate specificity and catalytic efficiency for sugar phosphorylation.
- Scale-Up: Chemical synthesis methods have been adapted for gram-scale production with improved purification protocols.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Enzymes | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Chemical Synthesis | Acetic anhydride, phosphoramidite | High control over stereochemistry | Multi-step, requires protection | 40–70 |
| Enzymatic Synthesis | N-acetylglucosamine kinase, ATP | High specificity, mild conditions | Enzyme availability, cost | 70–90 |
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido group can produce primary amines .
Scientific Research Applications
Drug Delivery Systems
This compound functions as a modified-release agent , enhancing the bioavailability of drugs. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) allows for controlled release profiles, which can improve therapeutic outcomes and reduce side effects associated with rapid drug release .
Humectant and Lubricant
In formulations, sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate acts as a humectant and lubricant . These properties are particularly beneficial in topical formulations and ophthalmic solutions where moisture retention and smooth application are critical .
| Application | Functionality | Example Use Case |
|---|---|---|
| Drug Delivery | Modified-release agent | Controlled release tablets |
| Humectant | Moisture retention in formulations | Creams and gels |
| Lubricant | Smooth application in topical products | Eye drops |
Enzyme Stabilization
Research indicates that this compound can stabilize enzymes during biochemical assays. Its presence in reaction mixtures helps maintain enzyme activity over extended periods by preventing denaturation .
Cellular Studies
This compound is utilized in cellular studies to investigate cellular uptake mechanisms and metabolic pathways. Its structural properties facilitate the study of glycosylation processes in various cell types, contributing to a deeper understanding of cellular metabolism .
Controlled Release Formulations
A study demonstrated that incorporating this compound into a polymer matrix significantly improved the release profile of an anti-inflammatory drug over 24 hours compared to standard formulations . The results indicated a sustained release mechanism that reduced peak plasma concentrations.
Ophthalmic Solutions
In a clinical trial involving dry eye syndrome patients, an ophthalmic solution containing this compound showed improved tear film stability and patient-reported symptoms compared to conventional lubricants. The study highlighted its effectiveness as a lubricant due to its hydrophilic nature and ability to retain moisture on the ocular surface .
Mechanism of Action
The mechanism of action of sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The table below highlights structural and functional differences between the target compound and its analogs:
Functional and Pharmacological Insights
Phosphate-Containing Analogs
- The potassium salt () shares the pyranose core and phosphate group but lacks the acetamido moiety.
- The sodium counterion in the target compound enhances solubility in polar solvents compared to potassium salts, which may crystallize more readily .
Acetamido-Modified Analogs
- The compound N-((3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide (CAS 92448-22-1) shares the acetamido group but replaces the phosphate with a keto group. This alteration eliminates ionic character, reducing membrane permeability and altering metabolic pathways .
Therapeutic Agents
- Sotagliflozin (), though structurally distinct, demonstrates how modifications to the pyran ring (e.g., chloro and ethoxybenzyl groups) can confer therapeutic activity. Its SGLT inhibition highlights the importance of lipophilic substituents in drug design, contrasting with the target compound’s hydrophilic profile .
Azide-Functionalized Derivatives
Research Findings and Implications
Solubility and Stability
- The sodium phosphate group in the target compound significantly enhances water solubility (>100 mg/mL estimated) compared to non-phosphorylated analogs like CAS 92448-22-1 (<10 mg/mL) .
- Acetamido substitution improves stability against enzymatic degradation, a feature critical for in vivo applications .
Biological Activity
Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique tetrahydropyran structure with multiple hydroxyl groups and an acetamido functional group. Its chemical formula is , and it exhibits properties typical of phosphates and sugar derivatives.
Mechanisms of Biological Activity
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit glycosyltransferases, which are crucial for glycoprotein synthesis .
- Cell Signaling Modulation : The compound has been observed to modulate cellular signaling pathways. It interacts with receptors on the cell membrane, influencing downstream signaling cascades that affect cell proliferation and differentiation .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity. This property may help in reducing oxidative stress in cells, thus providing protective effects against various diseases .
Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
Cytotoxicity Studies
Research assessing the cytotoxic effects of the compound on cancer cell lines has shown promising results. The compound demonstrated selective cytotoxicity against various cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : The compound showed a significant zone of inhibition compared to control groups.
-
Case Study 2: Anti-inflammatory Effects
- Objective : To assess the impact on TNF-alpha production in macrophages.
- Method : ELISA assays were conducted.
- Results : A marked reduction in TNF-alpha levels was observed after treatment with the compound.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically begins with N-acetylglucosamine derivatives, utilizing sulfonylation and glycosylation reactions. For example, sulfonamide intermediates can be prepared by reacting protected carbohydrate precursors with biphenylsulfonamide carboxylates under anhydrous conditions (e.g., DMF, DCC coupling) . Trituration with diethyl ether or recrystallization is critical for purification, yielding >90% purity . Key optimizations include controlling reaction temperature (25–40°C), protecting hydroxyl groups with benzyl or acetyl groups, and using catalytic bases like DIPEA to minimize side reactions .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm stereochemistry and functional groups. For instance, acetamido protons resonate at δ 1.9–2.1 ppm, while hydroxyl protons appear as broad signals in CDOD .
- LCMS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+Na] peaks) and detect impurities. A retention time shift in LCMS can indicate incomplete deprotection .
- Purity Assessment : Quantify purity (>95%) via analytical HPLC with UV detection at 210–254 nm .
Q. What protocols ensure safe handling and storage of this hygroscopic compound?
- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the phosphate ester . For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact. If exposed, rinse immediately with water and consult safety protocols from chemical SDS (e.g., Combi-Blocks guidelines for similar phosphorylated sugars) .
Advanced Research Questions
Q. How can in silico modeling predict this compound’s binding interactions with immune receptors like TLR4?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via ChemDraw or Gaussian) and TLR4/MD-2 complex (PDB: 3FXI). Focus on hydrogen bonding with residues in the dimerization domain (e.g., Arg264, Glu343) to assess inhibition potential. Compare binding energies to known ligands like N-hexaacetyl chitohexaose . MD simulations (GROMACS) can further validate stability over 100 ns trajectories .
Q. What in vitro models are suitable for studying intestinal absorption kinetics?
- Methodology : Use Caco-2 cell monolayers to simulate intestinal epithelium. Prepare a 10 μM solution in HBSS (pH 7.4) and measure apical-to-basolateral permeability over 2 hours. Quantify transport via LC-MS/MS, correcting for paracellular leakage with Lucifer yellow. Apparent permeability coefficients () >1 × 10 cm/s suggest passive diffusion . For active transport, inhibit efflux pumps (e.g., with verapamil) and compare flux ratios .
Q. How does structural modification of the acetamido or phosphate groups impact bioactivity in sepsis models?
- Methodology : Synthesize analogs by replacing the acetamido group with sulfonamides or cyclohexyloxy moieties (methodology in ). Test in murine CLP-induced sepsis models: Administer 5 mg/kg IV and measure cytokine levels (IL-6, TNF-α) via ELISA. Survival curves (Kaplan-Meier) and histopathology (liver/kidney) can identify analogs with reduced TLR4-mediated inflammation .
Contradictions and Limitations
- Stereochemical Purity : and report conflicting yields (60–96%) for similar N-amide derivatives, likely due to variations in protecting group strategies. Researchers must validate stereochemistry via NOESY or X-ray crystallography .
- Bioavailability : While highlights TLR4 binding, suggests poor intestinal absorption due to high hydrophilicity. Formulation with lipid carriers (e.g., liposomes) may improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
